molecular formula C10H10N2O2 B8191041 Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

Cat. No.: B8191041
M. Wt: 190.20 g/mol
InChI Key: JJAFMNAQTWWGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used as key structural fragments in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester include:

Uniqueness

This compound is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry .

Properties

IUPAC Name

ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-5-9-11-6-3-7-12(8)9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAFMNAQTWWGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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